molecular formula C5H10O4 B3042202 (3R,4R)-3,4,5-trihydroxypentanal CAS No. 5284-18-4

(3R,4R)-3,4,5-trihydroxypentanal

Cat. No. B3042202
CAS RN: 5284-18-4
M. Wt: 134.13 g/mol
InChI Key: ASJSAQIRZKANQN-RFZPGFLSSA-N
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Description

“(3R,4R)-3,4,5-trihydroxypentanal” is a chemical compound with the molecular formula C5H10O4 . It is also known by other names such as 2-Deoxy-D-xylose and Desoxyxylose . The molecular weight of this compound is 134.13 g/mol .


Molecular Structure Analysis

The molecular structure of “(3R,4R)-3,4,5-trihydroxypentanal” consists of 9 heavy atoms . It has 2 defined atom stereocenters and no undefined atom stereocenters . The compound is canonicalized .


Physical And Chemical Properties Analysis

“(3R,4R)-3,4,5-trihydroxypentanal” has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of the compound are both 134.05790880 g/mol . The Topological Polar Surface Area is 77.8 Ų .

Scientific Research Applications

Bioconversion to 1,2,4-Butanetriol

The compound 1,2,4-butanetriol (BT) is a valuable chemical used in the production of plasticizers, polymers, cationic lipids and other medical applications, and is conventionally produced via hydrogenation of malate . In this report, BT is biosynthesized by an engineered Escherichia coli from d-xylose .

Xylose Metabolism in Microorganisms

Xylose is the second most abundant sugar substrate in lignocellulosic hydrolysates . We analyzed the mechanisms of xylose metabolism using genome sequencing data of 492 industrially relevant bacterial species . The analysis revealed the xylose isomerase and Weimberg pathways as the major routes across diverse routes of bacterial xylose metabolism .

Engineering of Xylose Metabolism in Industrial Microorganisms

Genome-scale analyses have revealed xylose pathway-specific flux landscapes . Overall, a comprehensive understanding of bacterial xylose metabolism could be useful for the feasible development of microbial cell factories .

Biochemical Routes for Uptake and Conversion of Xylose

Efficient utilization of xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . Numerous efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in xylose utilization to relieve glucose inhibition and to develop recombinant microorganisms to produce fuels and chemicals from xylose .

properties

IUPAC Name

(3R,4R)-3,4,5-trihydroxypentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJSAQIRZKANQN-RFZPGFLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C=O)[C@H]([C@@H](CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-3,4,5-trihydroxypentanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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